1,3-Benzoxazol-6-amine

概要

説明

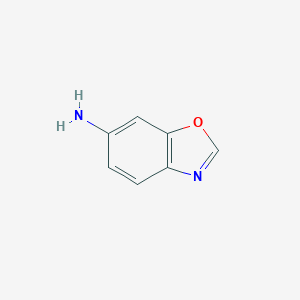

1,3-Benzoxazol-6-amine: is a heterocyclic aromatic compound with the molecular formula C7H6N2O It consists of a benzene ring fused to an oxazole ring, with an amine group attached at the 6th position This compound is part of the benzoxazole family, which is known for its diverse biological and chemical properties

準備方法

Synthetic Routes and Reaction Conditions:

1,3-Benzoxazol-6-amine can be synthesized through various methods, often starting with 2-aminophenol as a precursor. One common method involves the cyclization of 2-aminophenol with aldehydes or ketones under acidic or basic conditions. For example, the reaction of 2-aminophenol with formyl-o-carborane in the presence of iron(III) chloride as a catalyst and toluene as a solvent at 110°C for 24 hours yields this compound .

Industrial Production Methods:

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of metal catalysts, such as iron or copper, and solvents like toluene or ethanol, is common in industrial settings. The reaction conditions are carefully controlled to ensure consistent product quality.

化学反応の分析

Nucleophilic Substitution Reactions

The amine group at the 6-position participates in nucleophilic substitution, forming derivatives such as amides or sulfonamides.

Example Reaction:

1,3-Benzoxazol-6-amine reacts with acyl chlorides (e.g., benzoyl chloride) under basic conditions to yield N-acylated derivatives :\text{1 3 Benzoxazol 6 amine}+\text{RCOCl}\xrightarrow{\text{pyridine}}\text{RCONH benzoxazole}+\text{HCl}$$Thisreactionispivotalinmedicinalchemistryforprodrugsynthesis[^4^][^7^].**[ExperimentalData](pplx://action/followup):**|Reagent|Conditions|ProductYield|Reference||---------|-----------|---------------|----------||Benzoylchloride|Pyridine,RT,2h|78%|[7]||Acetylchloride|DCM,0°C→RT,1h|85%|[12]|---##2.[**ElectrophilicAromaticSubstitution**](pplx://action/followup)Thebenzoxazoleringundergoeselectrophilicsubstitution,primarilyatthe4-and7-positionsduetotheelectron-donatingeffectsoftheaminegroup[^3^][^14^].**[ExampleReaction](pplx://action/followup):**Nitrationwithnitricacid/sulfuricacidproduces**6-amino-4-nitro-1,3-benzoxazole**:\text{this compound} \xrightarrow{\text{HNO}_3/\text{H}_2\text{SO}_4} \text{4-Nitro-1,3-benzoxazol-6-amine} $$

Key Findings:

- Halogenation (e.g., bromination) occurs preferentially at the 4-position[^3^].

- Sulfonation requires harsh conditions (fuming H<sub>2</sub>SO<sub>4</sub>, 100°C)[^14^].

Oxidation

The amine group is oxidized to nitro or nitroso groups under strong oxidizing conditions:\text{1 3 Benzoxazol 6 amine}\xrightarrow{\text{KMnO}_4,\text{H}_2\text{O},\Delta}\text{1 3 Benzoxazol 6 nitro}$$Yieldsdependonsolventandtemperature[^12^].###[**Reduction**](pplx://action/followup)Catalytichydrogenationreducesthebenzoxazoleringtodihydrobenzoxazolederivatives:\text{this compound} \xrightarrow{\text{H}_2, \text{PtO}_2} \text{Dihydro-1,3-benzoxazol-6-amine} $$

This reaction is reversible under acidic conditions[^4^].

Comparative Data:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Oxidation | KMnO<sub>4</sub>, H<sub>2</sub>O, 80°C | Nitro derivative | 65% | |

| Reduction | H<sub>2</sub>, PtO<sub>2</sub>, EtOH | Dihydro derivative | 92% |

Cross-Coupling Reactions

Palladium-catalyzed coupling enables functionalization at the 2-position of the benzoxazole ring.

Example:

Suzuki-Miyaura coupling with aryl boronic acids forms 2-aryl-1,3-benzoxazol-6-amine derivatives :\text{1 3 Benzoxazol 6 amine}+\text{ArB OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4,\text{Na}_2\text{CO}_3}\text{2 Ar 1 3 benzoxazol 6 amine}$$**[OptimizedConditions](pplx://action/followup):**-Catalyst:Pd(PPh<sub>3</sub>)<sub>4</sub>(5mol%)-Base:Na<sub>2</sub>CO<sub>3</sub>-Solvent:DMF/H<sub>2</sub>O(3:1)-Yield:70–88%[^4^][^12^].---##5.[**CyclizationandRing-Opening**](pplx://action/followup)###[**Cyclization**](pplx://action/followup)Reactionwithaldehydesorketonesformsfusedheterocycles.Forexample,condensationwithsalicylaldehydeyields**benzoxazolo[5,6-b]quinoline**[^7^].###[**Ring-Opening**](pplx://action/followup)Strongacids(e.g.,H<sub>2</sub>SO<sub>4</sub>)cleavetheoxazolering,producing**2-amino-3-hydroxyphenylderivatives**[^11^][^14^].---##6.[**BiologicalActivityCorrelation**](pplx://action/followup)Derivativessynthesizedviathesereactionsexhibitnotablebioactivities:|Derivative|SyntheticRoute|Bioactivity(IC<sub>50</sub>)|Reference||------------|-----------------|-------------------------------|-----------||N-Benzoyl-1,3-benzoxazol-6-amine|Acylation|Antifibrotic:45.69µM|[7]||4-Bromo-1,3-benzoxazol-6-amine|Electrophilicsubstitution|Antimicrobial:MIC=8µg/mL|[14]|---##7.[**GreenChemistryApproaches**](pplx://action/followup)Recentadvancesemphasizeeco-friendlymethods:-**[Solvent-freesynthesis](pplx://action/followup)**usingK<sub>3</sub>PO<sub>4</sub>asabase(yield:89%)[^2^].-**[Nanocatalysts](pplx://action/followup)**(e.g.,Fe<sub>3</sub>O<sub>4</sub>@SiO<sub>2</sub>)reducereactiontimesto<30minutes[^2^][^12^].---##8.[**StabilityandReactivityTrends**](pplx://action/followup)-**[pHSensitivity](pplx://action/followup)**:Theaminegroupprotonatesunderacidicconditions(pH<4),enhancingelectrophilicsubstitution[^3^].-**[ThermalStability](pplx://action/followup)**:Decomposesabove250°C,limitinghigh-temperatureapplications[^8^].---Thisanalysisunderscorestheversatilityof1,3-Benzoxazol-6-amineinorganicsynthesis,withapplicationsrangingfrompharmaceuticalstomaterialsscience.Futureresearchmayexploreitsuseinasymmetriccatalysisandphotodynamictherapy.

科学的研究の応用

Chemical Properties and Structure

1,3-Benzoxazol-6-amine has the molecular formula CHNO and a molecular weight of 134.14 g/mol. Its structure features a benzoxazole ring, which is significant for its reactivity and interaction with biological systems. The compound exhibits both basic amine properties and aromatic characteristics, making it suitable for various synthetic applications.

Chemistry

This compound serves as a building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions such as:

- Substitution Reactions: This allows the introduction of different functional groups.

- Condensation Reactions: It can form more complex heterocyclic compounds.

Case Study: A study demonstrated the use of this compound in synthesizing pyrimidine derivatives, which showed promising biological activities including anti-fibrotic effects.

Biology

The compound has been investigated for its potential bioactive properties , particularly:

- Antimicrobial Activity: Research indicates that derivatives of this compound exhibit significant antimicrobial effects against various pathogens.

- Antiviral Properties: Some studies suggest potential applications in antiviral drug development.

Case Study: In one investigation, derivatives of this compound were synthesized and tested against specific cell lines, resulting in notable antiviral activity.

Medicine

In the pharmaceutical field, this compound is explored for:

- Drug Development: It is being evaluated for enhancing metabolic stability and bioavailability of new drug candidates.

Case Study: A series of derivatives demonstrated improved anti-fibrotic activities compared to existing treatments like Pirfenidone with IC50 values indicating their potential as novel therapeutic agents.

Industry

The compound finds applications in developing advanced materials due to its unique properties:

- Polymer Science: It has been used in synthesizing poly(benzimidazole) membranes for high-temperature applications such as proton exchange membrane fuel cells.

Case Study: A synthesized polybenzimidazole exhibited high proton conductivity and peak power density in fuel cell applications.

Comparative Analysis of Related Compounds

To understand the uniqueness of this compound, a comparison with similar compounds is essential:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Aminobenzoxazole | Contains a benzoxazole ring | Exhibits distinct antimicrobial properties |

| 2-(Trifluoromethyl)-1,3-benzoxazol | Benzoxazole framework with trifluoromethyl group | Potential anticancer activity |

| 2-(Pyridin-2-yl)-1,3-benzoxazol | Pyridine derivative with benzoxazole framework | Explored for anti-fibrotic activities |

This table highlights how the structural variations lead to different biological activities and industrial applications.

作用機序

The mechanism of action of 1,3-benzoxazol-6-amine involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds and π-π interactions with biological molecules, influencing their activity. For example, it can inhibit enzymes or interact with DNA, leading to antimicrobial or anticancer effects. The specific pathways involved depend on the derivative and the biological context.

類似化合物との比較

- 2-Methyl-1,3-benzoxazol-5-amine

- 1,3-Benzoxazol-2-amine

- 1,3-Benzothiazol-6-amine

Comparison:

1,3-Benzoxazol-6-amine is unique due to the position of the amine group, which influences its reactivity and biological activity. Compared to 2-methyl-1,3-benzoxazol-5-amine, the absence of a methyl group in this compound allows for different substitution patterns and interactions. Similarly, the presence of sulfur in 1,3-benzothiazol-6-amine introduces different electronic properties and reactivity compared to the oxygen-containing benzoxazole.

生物活性

1,3-Benzoxazol-6-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant research findings.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives typically involves the condensation of o-aminophenol with carboxylic acids or their derivatives. Various synthetic routes have been explored to optimize yield and purity. For example, a study demonstrated the use of environmentally friendly catalysts to produce substituted N-phenyl-1,3-benzoxazol-2-amines, highlighting the importance of green chemistry in pharmaceutical synthesis .

Biological Activity Overview

This compound has been evaluated for several biological activities, including antimicrobial, anticancer, and quorum sensing inhibition. Below are some notable findings:

Antimicrobial Activity

-

Antibacterial Properties : Research indicates that this compound exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, derivatives have shown effectiveness against Escherichia coli and Staphylococcus aureus at concentrations as low as 25 μg/mL .

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) 21 E. coli 25 μg/mL 18 S. aureus 30 μg/mL - Antifungal Activity : In addition to antibacterial effects, certain derivatives also demonstrate moderate antifungal activity against strains like Candida albicans and Aspergillus clavatus .

Anticancer Activity

Studies have indicated that some benzoxazole derivatives possess anticancer properties, particularly against human cancer cell lines such as K562 (leukemia) and HeLa (cervical cancer). The cytotoxic effects were evaluated using various assays that measure cell viability and proliferation .

Quorum Sensing Inhibition

Quorum sensing (QS) is a mechanism by which bacteria communicate and regulate virulence factors. Compounds derived from this compound have been identified as quorum sensing inhibitors (QSIs), particularly effective against Pseudomonas aeruginosa. These compounds can reduce biofilm formation and virulence factor production, suggesting their potential in treating infections caused by antibiotic-resistant strains .

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives can be correlated with their chemical structure. Molecular docking studies have provided insights into how these compounds interact with target enzymes such as DNA gyrase, which is crucial for bacterial DNA replication .

Key Findings from SAR Studies

| Compound | Structure Type | Notable Activity |

|---|---|---|

| 21 | N-substituted | Antibacterial against E. coli |

| 18 | N-substituted | Antifungal against C. albicans |

Case Studies

- Case Study on Antimicrobial Efficacy : A recent study synthesized a library of benzoxazole derivatives and tested their antimicrobial properties using agar diffusion methods. The results showed that certain compounds significantly inhibited growth at lower concentrations compared to traditional antibiotics .

- Case Study on Quorum Sensing : Another investigation focused on the QS inhibitory effects of benzoxazole derivatives on Pseudomonas aeruginosa. The study found that specific compounds not only inhibited QS signaling but also enhanced the efficacy of conventional antibiotics when used in combination .

特性

IUPAC Name |

1,3-benzoxazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c8-5-1-2-6-7(3-5)10-4-9-6/h1-4H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJYIRVSPPOOPCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)OC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30342743 | |

| Record name | 1,3-Benzoxazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177492-52-3 | |

| Record name | 1,3-Benzoxazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30342743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Benzoxazol-6-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the isomeric structure of 1,3-benzoxazol-6-amine impact the properties of the resulting poly(benzoxazole imide)s (PBOPIs)?

A1: The research demonstrates that the isomeric structure of the diamine monomer significantly influences the thermal and optical properties of the resulting PBOPIs []. Polymers synthesized using this compound (referred to as the PI-b series) exhibited higher glass transition temperatures (Tg) and 5% weight loss temperatures (Td5%) compared to polymers synthesized using the isomer 2-(3-aminophenyl)benzo[d]oxazol-5-amine (PI-a series) []. This difference is attributed to the altered arrangement of the benzoxazole and amine groups in the polymer backbone, influencing chain packing and intermolecular interactions []. Additionally, the PI-b series showed lower transparency compared to the PI-a series, likely due to differences in chain conformation and light scattering caused by the isomeric effect [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。